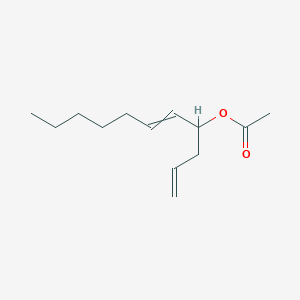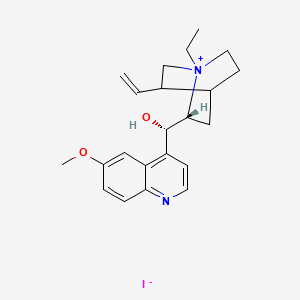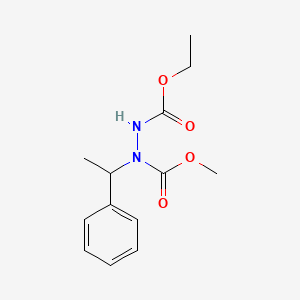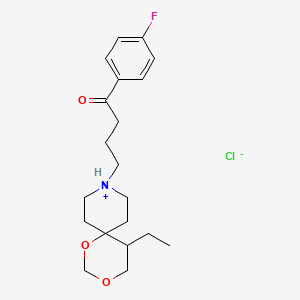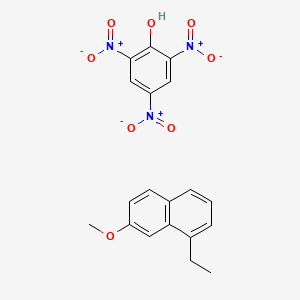
1-Ethyl-7-methoxynaphthalene;2,4,6-trinitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-7-methoxynaphthalene;2,4,6-trinitrophenol is a compound that combines the structural features of naphthalene and phenol derivatives. This compound is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and industry. The presence of both naphthalene and trinitrophenol moieties in its structure contributes to its distinct characteristics.
Preparation Methods
The synthesis of 1-Ethyl-7-methoxynaphthalene;2,4,6-trinitrophenol involves several steps, starting with the preparation of the naphthalene derivative. The naphthalene ring is first ethylated and methoxylated to obtain 1-Ethyl-7-methoxynaphthalene. This intermediate is then subjected to nitration to introduce the nitro groups at the 2, 4, and 6 positions of the phenol ring. The reaction conditions typically involve the use of concentrated nitric acid and sulfuric acid as nitrating agents .
Industrial production methods for this compound may involve large-scale nitration processes, where the reaction parameters are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
1-Ethyl-7-methoxynaphthalene;2,4,6-trinitrophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, where the nitro groups can be replaced by other substituents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield 2,4,6-triaminophenol derivatives .
Scientific Research Applications
1-Ethyl-7-methoxynaphthalene;2,4,6-trinitrophenol has several scientific research applications:
Chemistry: The compound is used as a precursor in the synthesis of various organic molecules and materials.
Biology: In biological research, the compound is studied for its potential interactions with biomolecules and its effects on biological systems.
Medicine: The compound’s derivatives are explored for their potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: In industrial applications, the compound is used in the production of dyes, pigments, and explosives.
Mechanism of Action
The mechanism of action of 1-Ethyl-7-methoxynaphthalene;2,4,6-trinitrophenol involves its interaction with molecular targets and pathways in biological systems. The nitro groups in its structure can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. These interactions can result in the modulation of enzyme activities, disruption of cellular processes, and induction of oxidative stress .
Comparison with Similar Compounds
1-Ethyl-7-methoxynaphthalene;2,4,6-trinitrophenol can be compared with other similar compounds, such as:
Picric Acid (2,4,6-Trinitrophenol): Both compounds contain the trinitrophenol moiety, but this compound has an additional naphthalene ring, which imparts unique properties.
Methyl Picric Acid (3-Methyl-2,4,6-Trinitrophenol): This compound has a methyl group instead of the ethyl and methoxy groups present in this compound.
Dimethyl Picric Acid (3,5-Dimethyl-2,4,6-Trinitrophenol): Similar to methyl picric acid, this compound has two methyl groups, which can influence its chemical behavior compared to this compound.
The uniqueness of this compound lies in its combined naphthalene and trinitrophenol structure, which offers distinct chemical and biological properties.
Properties
CAS No. |
7508-08-9 |
|---|---|
Molecular Formula |
C19H17N3O8 |
Molecular Weight |
415.4 g/mol |
IUPAC Name |
1-ethyl-7-methoxynaphthalene;2,4,6-trinitrophenol |
InChI |
InChI=1S/C13H14O.C6H3N3O7/c1-3-10-5-4-6-11-7-8-12(14-2)9-13(10)11;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h4-9H,3H2,1-2H3;1-2,10H |
InChI Key |
ADRJJJNAFWSSGP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC2=C1C=C(C=C2)OC.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 5,6,7,8-tetrahydro-4H-thieno[2,3-d]azepine-2-carboxylate](/img/structure/B13775404.png)


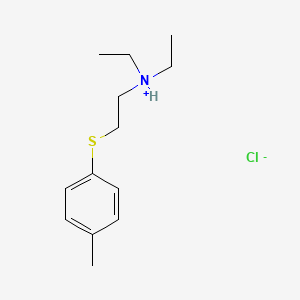
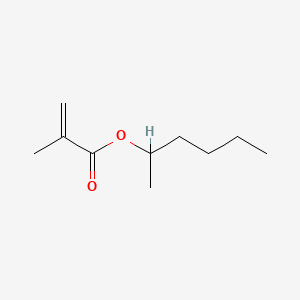
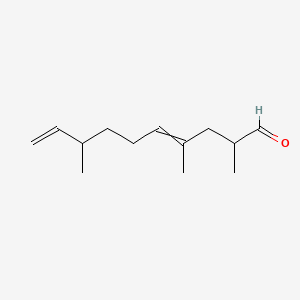
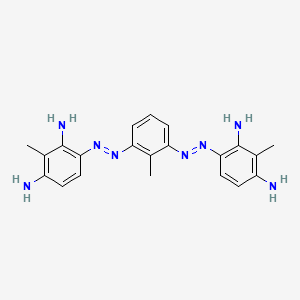
![p-Isopropylcalix[8]arene](/img/structure/B13775456.png)
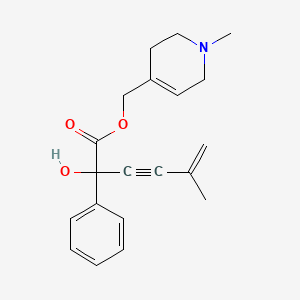
![strontium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-chloro-4-ethylbenzenesulfonate](/img/structure/B13775475.png)
